molecular formula C18H18ClN3O5 B12030618 N-(2-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

N-(2-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

Cat. No.: B12030618
M. Wt: 391.8 g/mol
InChI Key: OJFNTLBDUUKGHD-KEBDBYFISA-N
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Description

N-(2-Chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide is a synthetic oxamide derivative characterized by a central oxalamide (N-C(=O)-C(=O)-N) backbone. The molecule features a 2-chlorophenyl group on one terminal amide nitrogen and an (E)-configured 3,4,5-trimethoxybenzylidene moiety on the other.

Properties

Molecular Formula

C18H18ClN3O5

Molecular Weight

391.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H18ClN3O5/c1-25-14-8-11(9-15(26-2)16(14)27-3)10-20-22-18(24)17(23)21-13-7-5-4-6-12(13)19/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

OJFNTLBDUUKGHD-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}ClN3_{3}O4_{4}
  • Molecular Weight : 351.78 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a chlorophenyl group and a trimethoxyphenyl moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that N-(2-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide exhibits anticancer activity . A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)12.5Caspase-3 activation
HeLa (Cervical)15.0Mitochondrial pathway
A549 (Lung)10.0Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties . It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects , as evidenced by a reduction in pro-inflammatory cytokines in vitro. A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound significantly decreased levels of TNF-α and IL-6.

Case Study: In Vivo Model

In an animal model of inflammation, administration of this compound resulted in a marked reduction of paw edema compared to controls.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Caspase Activation : Induction of apoptosis in cancer cells is primarily mediated through caspase activation.
  • Cell Cycle Arrest : The compound disrupts the cell cycle, leading to growth inhibition.
  • Cytokine Modulation : It modulates inflammatory responses by inhibiting cytokine production.

Comparison with Similar Compounds

Structural Analogues with Oxalamide Backbones

  • N-(3-Methoxyphenyl)-N'-[(E)-(2,4,5-Trimethoxyphenyl)methylideneamino]oxamide (): Structure: Substitutes the 2-chlorophenyl group with a 3-methoxyphenyl and replaces the 3,4,5-trimethoxyphenyl with 2,4,5-trimethoxyphenyl. The altered substitution pattern may affect binding to biological targets like tubulin, a common mechanism for trimethoxyphenyl-containing anticancer agents . Key Difference: The positional isomerism of methoxy groups could alter steric and electronic interactions in molecular docking studies.
  • N-(2-Chlorophenyl)-N'-[(E)-(3-Chlorophenyl)methylideneamino]oxamide (): Structure: Replaces the 3,4,5-trimethoxyphenyl group with a 3-chlorophenyl, retaining the 2-chlorophenyl moiety. Chlorine’s electron-withdrawing nature may enhance stability but reduce interaction with polar biological targets. Key Difference: Absence of methoxy groups diminishes similarity to combretastatin analogues, which rely on trimethoxyphenyl motifs for tubulin inhibition .

Derivatives with Hydrazide/Hydrazone Functionalities

  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]acetohydrazide (): Structure: Features a benzimidazole-thioether group linked to a hydrazide instead of an oxalamide. The thioether group may confer redox activity. Biological Relevance: Similar hydrazide derivatives show antitumor activity, with GI50 values as low as 3.16 mM in quinazoline-based compounds .
  • N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (): Structure: Contains a conjugated hydrazone-prop-en-one system with dual trimethoxyphenyl groups. Properties: High melting point (233–235°C) due to extended conjugation and hydrogen bonding. The chloro substituent may enhance cytotoxicity via reactive oxygen species (ROS) generation.

Acrylamide and Thiazole-Pyrimidine Derivatives

  • (E)-N-(4-Chlorobenzyl)-3-(3,4,5-Trimethoxyphenyl)acrylamide () :

    • Structure : Acrylamide linker with 4-chlorobenzyl and trimethoxyphenyl groups.
    • Properties : The α,β-unsaturated carbonyl system allows Michael addition reactions, enabling covalent binding to cellular thiols. This mechanism is exploited in pro-drug designs .
    • Biological Activity : Analogues like compound 5p () exhibit molecular weights ~397 Da, similar to the target compound (~487 Da in ), suggesting comparable pharmacokinetics.
  • 4-(3,4,5-Trimethoxyphenyl)thiazole–Pyrimidine Derivatives () :

    • Structure : Thiazole-pyrimidine hybrids with trimethoxyphenyl and substituted piperazine groups.
    • Properties : Derivatives like 4d (melting point 84–86°C) show lower melting points than oxalamides, likely due to reduced hydrogen bonding.
    • Biological Relevance : These compounds inhibit tubulin polymerization, with activities modulated by substituents on the piperazine ring (e.g., fluoro or chloro groups enhance potency) .

Comparative Analysis of Physical and Chemical Properties

Property Target Compound N-(3-Methoxyphenyl)-Oxamide () Acrylamide 5p () Thiazole-Pyrimidine 4d ()
Molecular Weight ~487 Da (estimated) 605.59 Da 397 Da 402 Da
Melting Point Likely >250°C (inferred) 201–203°C Not reported 84–86°C
Key Functional Groups Oxalamide, Chlorophenyl, Trimethoxyphenyl Oxalamide, Methoxyphenyl, Trimethoxyphenyl Acrylamide, Trimethoxyphenyl Thiazole, Pyrimidine, Trimethoxyphenyl
Solubility Low (high crystallinity) Moderate (methoxy groups) Moderate High (piperazine moiety)

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide?

The synthesis typically involves multi-step reactions, including:

  • Schiff base formation : Condensation of an oxamide derivative with a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) under reflux in ethanol or methanol. Acid/base catalysts (e.g., HCl or NaOH) enhance imine bond formation .
  • Functional group protection : Use of temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent side reactions during intermediate steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the final product, achieving >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the (E)-configuration of the imine bond and substituent positions (e.g., δ 8.3–8.5 ppm for –CH=N–) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated: ~415.8 g/mol) and detect fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with <0.01 Å precision .

Advanced: How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during refinement?

  • Twinning analysis : Use SHELXL's TWIN/BASF commands to model twinned data, adjusting scale factors and HKLF 5 formatting for overlapping reflections .
  • Disorder modeling : Split occupancy refinement for flexible groups (e.g., methoxy substituents) with constraints on thermal parameters (ISOR/DFIX) .
  • Validation tools : Check R1/wR2 residuals (<5%) and Platon SQUEEZE for solvent-accessible voids .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Functional group variation : Compare analogs (e.g., replacing 2-chlorophenyl with 4-bromophenyl) to assess halogen effects on bioactivity .
  • Conformational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict steric and electronic contributions of the oxamide spacer .
  • Biological assays : Pair in vitro testing (e.g., kinase inhibition) with molecular docking (AutoDock Vina) to correlate binding poses (ΔG < −8 kcal/mol) with activity .

Basic: Which functional groups dominate the compound's reactivity?

  • Oxamide core : Participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) via –NH and carbonyl groups .
  • Trimethoxyphenyl moiety : Enhances lipophilicity (logP ~2.5) and π-π stacking with aromatic residues .
  • 2-Chlorophenyl group : Provides steric bulk and electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions .

Advanced: How to design binding affinity experiments using computational and experimental synergies?

  • Molecular docking : Generate ligand-protein complexes (PDB: e.g., 3V4B for tubulin) with explicit solvation (TIP3P water) and 10 ns MD simulations (AMBER) to assess stability .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips; measure kinetic parameters (ka/kd) at varying ligand concentrations (0.1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding in PBS buffer (pH 7.4) with 20–30 injections of 2 µL ligand .

Basic: What solvents and conditions optimize the compound's stability during storage?

  • Storage : −20°C in amber vials under argon to prevent hydrolysis of the imine bond .
  • Solubility : DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers with pH >8 to prevent decomposition .

Advanced: How to address discrepancies in biological activity data across studies?

  • Meta-analysis : Normalize IC50 values using reference inhibitors (e.g., paclitaxel for cytotoxicity) and assess assay variability (CV <15%) .
  • Proteomics profiling : LC-MS/MS to identify off-target interactions (e.g., unintended kinase inhibition) in cell lysates .
  • Structural validation : Cross-check crystallographic data (e.g., CCDC entries) to confirm ligand conformation matches docking poses .

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